molecular formula C25H29NO2 B4110918 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide

Cat. No. B4110918
M. Wt: 375.5 g/mol
InChI Key: UAWYTAOTYWGVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. The compound is a potent and selective agonist for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes. AM-1241 has been extensively studied for its potential therapeutic applications in treating various diseases, including pain, inflammation, and cancer.

Mechanism of Action

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. Unlike the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids, activation of the CB2 receptor does not produce psychoactive effects.
Biochemical and Physiological Effects:
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies. Additionally, 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. The compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of immune cell function.

Advantages and Limitations for Lab Experiments

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its potency and selectivity for the CB2 receptor, making it a useful tool for studying the physiological and pharmacological effects of CB2 receptor activation. However, one limitation of 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide, including further studies on its potential therapeutic applications in pain, inflammation, and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's effects and to develop more potent and selective CB2 receptor agonists. Finally, studies are needed to investigate the potential side effects and safety of 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide in humans.

Scientific Research Applications

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-16-5-3-4-6-22(16)26-24(27)21-12-20(7-8-23(21)28-2)25-13-17-9-18(14-25)11-19(10-17)15-25/h3-8,12,17-19H,9-11,13-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWYTAOTYWGVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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